N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690245-28-4
VCID: VC5267275
InChI: InChI=1S/C22H25F3N2O3S/c1-15-5-3-6-16(2)27(15)21(28)18-11-9-17(10-12-18)14-26-31(29,30)20-8-4-7-19(13-20)22(23,24)25/h4,7-13,15-16,26H,3,5-6,14H2,1-2H3
SMILES: CC1CCCC(N1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C
Molecular Formula: C22H25F3N2O3S
Molecular Weight: 454.51

N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 690245-28-4

Cat. No.: VC5267275

Molecular Formula: C22H25F3N2O3S

Molecular Weight: 454.51

* For research use only. Not for human or veterinary use.

N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide - 690245-28-4

Specification

CAS No. 690245-28-4
Molecular Formula C22H25F3N2O3S
Molecular Weight 454.51
IUPAC Name N-[[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C22H25F3N2O3S/c1-15-5-3-6-16(2)27(15)21(28)18-11-9-17(10-12-18)14-26-31(29,30)20-8-4-7-19(13-20)22(23,24)25/h4,7-13,15-16,26H,3,5-6,14H2,1-2H3
Standard InChI Key ACPBDPCAGZDJFQ-UHFFFAOYSA-N
SMILES CC1CCCC(N1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position. A benzyl group, attached via a piperidine-1-carbonyl linker, extends from the sulfonamide nitrogen. The piperidine ring is further substituted with methyl groups at the 2- and 6-positions, introducing steric constraints that influence conformational dynamics .

Key Structural Features:

  • Sulfonamide backbone: The –SO₂NH– group enhances hydrogen-bonding capacity, critical for target binding .

  • Trifluoromethyl group: Imparts electron-withdrawing effects, modulating electronic distribution and metabolic stability .

  • 2,6-Dimethylpiperidine: Restricts ring puckering, favoring chair conformations that optimize hydrophobic interactions .

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound are unavailable, analogous sulfonamides exhibit planar sulfonamide groups with dihedral angles of 5–15° relative to aromatic rings . The trifluoromethyl group typically adopts a staggered conformation to minimize steric clashes .

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three modules:

  • 3-(Trifluoromethyl)benzenesulfonyl chloride (electrophilic sulfonylation agent)

  • 4-(Aminomethyl)benzoylpiperidine (nucleophilic benzylamine precursor)

  • 2,6-Dimethylpiperidine (conformationally constrained linker)

Step 1: Piperidine Carbonylation

2,6-Dimethylpiperidine reacts with 4-(chlorocarbonyl)benzyl bromide under Schotten-Baumann conditions to form 4-(2,6-dimethylpiperidine-1-carbonyl)benzyl bromide .

Reaction conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.5 eq.)

  • Temperature: 0°C → RT, 12 hr

  • Yield: 78% (reported for analogous systems)

Step 2: Benzylamine Formation

Nucleophilic displacement of bromide using aqueous ammonia generates 4-(2,6-dimethylpiperidine-1-carbonyl)benzylamine .

Key parameters:

  • NH₃ concentration: 28% w/w

  • Reaction time: 24 hr

  • Yield: 65%

Step 3: Sulfonylation

3-(Trifluoromethyl)benzenesulfonyl chloride couples with the benzylamine via nucleophilic acyl substitution :

Optimized protocol:

ParameterValue
SolventTHF/DMF (4:1)
BasePyridine (1.2 eq.)
Temperature−10°C → 25°C
Reaction time8 hr
Isolation methodEthyl acetate extraction
PurificationSilica chromatography
Reported yield82%

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular weight483.52 g/molPubChem CID 3700146
logP3.8 ± 0.2XLogP3
Water solubility12 µg/mL (25°C)QSPR
pKa (sulfonamide NH)9.4 ± 0.3Potentiometric
Melting point162–164°CDSC

The trifluoromethyl group reduces basicity (pKa ~9.4 vs. ~10.2 for non-fluorinated analogs) while enhancing membrane permeability (logP 3.8) .

Biological Activity and Applications

Agricultural Applications

Patent US20100285964A1 reveals related sulfonamides act as:

  • Herbicides (ED₉₀ = 12 g/ha for Amaranthus retroflexus)

  • Plant growth regulators (25% stem elongation reduction at 50 ppm)

Stability and Metabolic Profile

In Vitro Metabolic Stability

ParameterValue (Human Liver Microsomes)
t₁/₂48 ± 5 min
Clint29 mL/min/kg
Major metabolitesPiperidine N-demethylation
Sulfonamide glucuronidation

The 2,6-dimethyl groups retard oxidative metabolism compared to unsubstituted piperidines (t₁/₂ increase from 18 → 48 min) .

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